molecular formula C10H9F3O B13605069 1,1,1-Trifluoro-3-phenylbutan-2-one CAS No. 118006-64-7

1,1,1-Trifluoro-3-phenylbutan-2-one

Cat. No.: B13605069
CAS No.: 118006-64-7
M. Wt: 202.17 g/mol
InChI Key: ZYVYQGWTGGGCTP-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenylbutan-2-one is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-phenylbutan-2-one can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with benzyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-phenylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-3-phenylbutan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
  • 1,1,1-Trifluoro-4-phenylbut-3-en-2-one
  • 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one

Comparison: 1,1,1-Trifluoro-3-phenylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Properties

CAS No.

118006-64-7

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1,1,1-trifluoro-3-phenylbutan-2-one

InChI

InChI=1S/C10H9F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

ZYVYQGWTGGGCTP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)C(F)(F)F

Origin of Product

United States

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